Oxodipine

Catalog No.
S580408
CAS No.
90729-41-2
M.F
C19H21NO6
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxodipine

CAS Number

90729-41-2

Product Name

Oxodipine

IUPAC Name

5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3

InChI Key

MSOAVHHAZCMHDI-UHFFFAOYSA-N

SMILES

Array

Synonyms

oxodipine

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C

Oxodipine (CAS 90729-41-2) is a highly specialized, second-generation dihydropyridine calcium channel blocker utilized extensively as a reference standard in cardiovascular pharmacology and electrophysiology. Unlike broader-spectrum first-generation analogs, oxodipine is characterized by its pronounced vascular selectivity, potent dual inhibition of both L-type and T-type calcium channels, and a distinct tonic blockade mechanism [1]. For procurement professionals and lead scientists, oxodipine represents a critical material for assays requiring precise isolation of vascular smooth muscle relaxation without the confounding negative chronotropic (heart rate-lowering) effects typically associated with baseline dihydropyridines like nifedipine [2].

Substituting oxodipine with more common dihydropyridines such as nifedipine, nicardipine, or elgodipine can severely compromise experimental integrity in tissue-selective assays. While these compounds share a core 1,4-dihydropyridine scaffold, their binding kinetics and tissue affinities diverge sharply. For example, nicardipine exhibits preferential affinity for cardiac over vascular channels, which is the exact reverse of oxodipine’s highly vascular-selective profile [1]. Furthermore, nifedipine induces significant atrioventricular (A-V) conduction depression, whereas oxodipine preserves baseline chronotropic function [2]. Finally, oxodipine operates via a tonic (steady-state) block mechanism, making it non-interchangeable with analogs like elgodipine that rely on use-dependent (frequency-dependent) blockade [3]. Procuring the exact oxodipine standard is therefore mandatory for frequency-independent, vascular-targeted calcium channel research.

Vascular vs. Cardiac Tissue Selectivity

Oxodipine demonstrates a significantly higher binding affinity for vascular L-type calcium channels compared to cardiac L-type channels. When benchmarked against nicardipine, a common dihydropyridine substitute, the binding profiles are reversed: nicardipine exhibits preferential affinity for cardiac channels, whereas oxodipine is highly vascular-selective [1]. This differential binding is critical for isolating vascular smooth muscle effects.

Evidence DimensionTissue-specific L-type calcium channel affinity
Target Compound DataSignificantly higher affinity for vascular over cardiac channels
Comparator Or BaselineNicardipine (higher affinity for cardiac over vascular channels)
Quantified DifferenceReversed tissue selectivity profile
ConditionsIsolated cardiac and vascular membranes (approx. 0 mV membrane potential)

Procurement of oxodipine is essential for assays requiring targeted vascular smooth muscle relaxation without confounding direct cardiac tissue binding.

Dual L-Type and T-Type Calcium Channel Potency

In patch-clamp studies of ventricular myocytes, oxodipine provides potent dual inhibition of both L-type and T-type calcium currents. Oxodipine inhibits L-type currents with an IC50 of 0.24 μM and T-type currents with an IC50 of 0.41 μM. In contrast, the related analog elgodipine shows much weaker potency against T-type channels (IC50 = 2.18 μM) [1].

Evidence DimensionT-type calcium current (ICaT) inhibition potency (IC50)
Target Compound DataIC50 = 0.41 μM
Comparator Or BaselineElgodipine (IC50 = 2.18 μM)
Quantified Difference>5-fold higher potency for T-type channels
ConditionsCultured neonatal ventricular myocytes

Researchers targeting T-type calcium channels require oxodipine over elgodipine to achieve effective dual L/T-type blockade at sub-micromolar concentrations.

Electrophysiological Mechanism: Tonic vs. Use-Dependent Blockade

The mechanism of calcium channel inhibition fundamentally differs between closely related dihydropyridines. Oxodipine exhibits predominantly a tonic (steady-state) block of calcium currents, meaning its inhibitory effect does not require repeated channel activation. Conversely, elgodipine induces primarily a use-dependent block, where inhibition increases with the frequency of channel opening [1].

Evidence DimensionPrimary mechanism of calcium channel inhibition
Target Compound DataTonic (steady-state) block
Comparator Or BaselineElgodipine (Use-dependent block)
Quantified DifferenceFundamentally distinct kinetic blockade mechanisms
ConditionsElectrophysiological recording of ICaL and ICaT in cardiomyocytes

Oxodipine is the required standard when experimental designs demand steady-state channel inhibition independent of the cellular stimulation frequency.

Preservation of Atrioventricular (A-V) Conduction

When compared to first-generation dihydropyridines like nifedipine, oxodipine demonstrates improved preservation of cardiac electrophysiology. In isolated heart models, nifedipine causes marked depression of A-V node conduction. At equivalent effective concentrations, oxodipine produces significantly less A-V conduction slowing, acting primarily on blood vessels without intrinsic negative chronotropic properties [1].

Evidence DimensionDepression of Atrioventricular (A-V) node conduction
Target Compound DataMinimal/less marked A-V conduction slowing
Comparator Or BaselineNifedipine (Marked A-V conduction depression)
Quantified DifferenceSignificantly reduced negative chronotropic effect
ConditionsLangendorff-perfused isolated heart models

For in vivo hemodynamic studies, oxodipine is preferred over nifedipine to prevent confounding drug-induced bradycardia or heart block.

Reference Standard for Vascular-Selective Calcium Channel Assays

Due to its significantly higher affinity for vascular L-type channels over cardiac channels, oxodipine is a highly suitable reference material for in vitro assays designed to screen novel vasodilators without triggering direct cardiac tissue interference [1].

Dual L/T-Type Channel Pharmacological Profiling

Oxodipine's high potency against both L-type (IC50 = 0.24 μM) and T-type (IC50 = 0.41 μM) calcium currents makes it a critical tool for patch-clamp electrophysiology studies that require simultaneous sub-micromolar blockade of both channel types, a profile not achievable with analogs like elgodipine [2].

Tonic Blockade Modeling in Electrophysiology

Because oxodipine exerts a steady-state (tonic) block rather than a use-dependent block, it is perfectly suited for experimental designs that require consistent channel inhibition regardless of the cellular stimulation frequency or resting state baseline measurements [2].

In Vivo Hemodynamic Studies Requiring Preserved A-V Conduction

In whole-animal or Langendorff-perfused heart models, oxodipine is selected over first-generation agents like nifedipine to study blood pressure reduction and vasodilation while actively preserving natural atrioventricular conduction and heart rate [3].

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

359.13688739 Da

Monoisotopic Mass

359.13688739 Da

Heavy Atom Count

26

UNII

7T54300UMS
2MTW8YSX8G
GPE63J28F0

Other CAS

119914-33-9
119914-34-0

Metabolism Metabolites

Oxodipine has known human metabolites that include Oxodipine(m2) and Oxodipine(m1).

Wikipedia

Oxodipine

Dates

Last modified: 07-20-2023

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